propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate
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Overview
Description
Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazolidinone derivatives with propyl groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s thiazolidinone structure is crucial for its activity, as it can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Propyl 3-[dichloro-(3-oxo-3-propoxypropyl)stannyl]propanoate
- (5E)-3-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate is unique due to its specific thiazolidinone structure and the presence of multiple functional groups
Properties
Molecular Formula |
C18H22N2O6S4 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
propyl 3-[(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C18H22N2O6S4/c1-3-9-25-11(21)5-7-19-15(23)13(29-17(19)27)14-16(24)20(18(28)30-14)8-6-12(22)26-10-4-2/h3-10H2,1-2H3/b14-13+ |
InChI Key |
IONXTFALAPLHKO-BUHFOSPRSA-N |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCC)/SC1=S |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCC)SC1=S |
Origin of Product |
United States |
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